(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid

Description

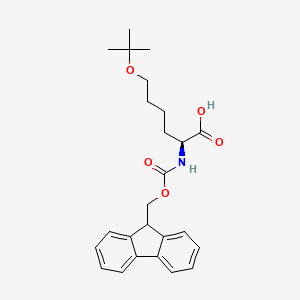

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (CAS: 1354752-71-8) is a non-natural amino acid derivative widely utilized in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a tert-butoxy group at the ε-position of the hexanoic acid backbone (Figure 1). With a molecular weight of 425.52 g/mol and purity ≥96% , it is designed to introduce steric bulk and acid-labile protection during solid-phase peptide synthesis (SPPS). The tert-butoxy group enhances solubility in organic solvents while providing stability under basic conditions, making it ideal for Fmoc-based SPPS strategies .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-25(2,3)31-15-9-8-14-22(23(27)28)26-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAEFIVCBTPPD-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of Functional Groups

The tert-butoxy group is introduced first to the hexanoic acid backbone via alkylation or etherification. A common approach involves reacting 6-hydroxyhexanoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate, yielding 6-tert-butoxyhexanoic acid. Subsequent enantioselective amination is achieved using catalytic asymmetric hydrogenation or enzymatic resolution to obtain the (S)-configuration.

The amino group is then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically accomplished using Fmoc-Cl (Fmoc chloride) or Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), with a tertiary amine base such as diisopropylethylamine (DIEA) to scavenge HCl. For example, Fmoc-Osu reacts with the free amine at 0–25°C for 2–4 hours, achieving >95% coupling efficiency.

Coupling Agents and Reaction Optimization

Solid-phase peptide synthesis (SPPS) methodologies inform the coupling conditions for this compound. Reagents like HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are employed to activate the carboxylic acid for amide bond formation. A representative protocol involves:

-

Dissolving the carboxylic acid in DMF.

-

Adding HCTU (1.1 equiv) and DIEA (2.5 equiv) to activate the acid for 5 minutes.

-

Reacting with the amine component for 1–2 hours at room temperature.

Table 1: Representative Coupling Conditions for Fmoc Protection

| Reagent System | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Fmoc-Osu + DIEA | DMF | 0–25°C | 2–4 h | 95% | |

| Fmoc-Cl + NaHCO3 | THF | 0°C | 1 h | 88% |

Purification and Analytical Characterization

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) or flash column chromatography. Key quality control metrics include:

-

Spectroscopic Data :

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H31NO5 | |

| Molecular Weight | 425.52 g/mol | |

| Solubility (DMF) | 50 mM | |

| Storage Stability | -20°C (1 month) |

Challenges in Large-Scale Production

Stereochemical Integrity

Maintaining the (S)-configuration during scale-up requires stringent control over reaction parameters. Epimerization at the α-carbon can occur under basic conditions, necessitating low temperatures (0–5°C) and short reaction times during Fmoc protection.

tert-Butyl Group Stability

The tert-butoxy moiety is susceptible to acid-catalyzed cleavage. Storage conditions must avoid acidic environments, and purification steps should use neutral buffers.

Applications in Contemporary Research

Chemical Reactions Analysis

Protection and Deprotection Chemistry

The compound’s dual protection strategy enables selective reactivity during peptide elongation:

-

Fmoc Introduction : Achieved via reaction with Fmoc-OSu (N-hydroxysuccinimide ester) in aqueous sodium bicarbonate, yielding >85% efficiency .

-

tert-Butoxy Introduction : Alkylation with tert-butyl bromide under phase-transfer catalysis (benzyltriethylammonium chloride, K₂CO₃) .

Peptide Coupling Reactions

The carboxylic acid moiety undergoes activation for amide bond formation:

Activation Methods

| Reagent | Coupling Efficiency | Side Reactions | Source |

|---|---|---|---|

| HBTU/DIPEA | 92–95% | Epimerization (<1%) | |

| DCC/HOBt | 88–90% | Urea byproduct formation | |

| COMU | 94–96% | Minimal racemization |

-

Case Study : Coupling with l-Val-OBn·TsOH under HBTU activation produced dipeptides in 92% yield, with minor epimerization (0.8%) .

Side Reactions and Stability Challenges

The tert-butoxy group’s steric bulk and electronic effects influence reactivity:

-

Acid Sensitivity : Prolonged exposure to TFA (>2 hr) causes partial tert-butoxy cleavage (8–12% loss) .

-

Base Stability : Resists piperidine deprotection (20% in DMF, 30 min) without degradation .

-

Elimination Risk : Mesylation of adjacent hydroxyl groups (e.g., during side-chain modification) can yield dehydroalanine derivatives under strong bases like TEA .

Bioconjugation

-

Click Chemistry : After tert-butoxy deprotection, the free hydroxyl group undergoes azide-alkyne cycloaddition for PEGylation .

Comparative Reactivity

| Parameter | Fmoc-Protected | Boc-Protected Analog | Source |

|---|---|---|---|

| Deprotection Time | 15–20 min | 1–2 hr | |

| Solubility in DMF | 45 mM | 32 mM | |

| Thermal Stability | Stable ≤40°C | Degrades ≥60°C |

Synthetic Optimization

Scientific Research Applications

Peptide Synthesis

Overview:

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid serves as a crucial building block in the synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective group that enables the selective coupling of amino acids without unwanted side reactions.

Key Features:

- Protection of Amino Groups: The Fmoc group can be easily removed under mild basic conditions, allowing for sequential peptide elongation.

- Facilitation of Complex Sequences: It enables the assembly of complex amino acid sequences, which is essential for creating biologically active peptides.

Applications:

- Used in synthesizing therapeutic peptides for various diseases, including cancer and metabolic disorders.

- Employed in custom peptide synthesis services offered by various biotech companies, enhancing research efficiency and specificity .

Drug Development

Overview:

In drug design, this compound is utilized to modify peptide structures, improving their stability and bioavailability.

Key Features:

- Enhanced Stability: The tert-butoxy group contributes to the overall stability of the peptide during synthesis and storage.

- Bioavailability Improvement: Modifications using this compound can lead to more effective therapeutic agents by optimizing pharmacokinetic properties.

Applications:

- Development of peptide-based drugs targeting specific receptors or pathways in diseases such as diabetes and neurodegenerative disorders .

- Research into antibody-drug conjugates (ADCs) where precise peptide sequences are crucial for efficacy .

Biotechnology

Overview:

this compound is integral to biotechnological applications, particularly in the development of biologics.

Key Features:

- Vaccine Development: It plays a role in creating peptide antigens that can elicit strong immune responses.

- Monoclonal Antibodies: Used in the design of peptides that are part of monoclonal antibody production processes.

Applications:

- Contributing to vaccine formulations against infectious diseases by providing specific peptide sequences that enhance immune recognition .

- Utilized in custom synthesis services for producing tailored biologics .

Neuroscience Research

Overview:

In neuroscience, this compound aids in studying neuropeptides, which are critical for understanding brain functions and developing treatments for neurological disorders.

Key Features:

- Neuropeptide Synthesis: Facilitates the creation of neuropeptides that can be used to investigate their roles in various neural processes.

Applications:

- Research into neurodegenerative diseases such as Alzheimer's and Parkinson's, where understanding neuropeptide function is vital for developing therapeutic strategies .

Summary Table of Applications

| Application Area | Key Features | Specific Uses |

|---|---|---|

| Peptide Synthesis | Protective Fmoc group | Therapeutic peptides |

| Drug Development | Enhanced stability and bioavailability | Peptide-based drugs |

| Biotechnology | Vaccine and monoclonal antibody development | Peptide antigens for vaccines |

| Neuroscience Research | Neuropeptide synthesis | Investigating brain function and disorders |

Mechanism of Action

The primary mechanism of action of (S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide or protein. The tert-butoxy group provides additional stability and protection, ensuring the integrity of the molecule throughout the synthesis process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Side Chains

(a) 6-(Fmoc-amino)hexanoic acid (CAS: 88574-06-5)

- Molecular Weight : 353.42 g/mol

- Key Difference : Lacks the tert-butoxy group at the ε-position, resulting in a shorter, less bulky side chain.

- Applications : Used as a spacer in peptide conjugates or to introduce hydrophilic linkers. Reduced steric hindrance compared to the tert-butoxy analogue facilitates faster coupling reactions .

(b) Fmoc-(S)-2-amino-5-methylhexanoic acid (A-6651)

- Molecular Weight : 367.4 g/mol

- Key Difference : Contains a methyl branch at the δ-position instead of the ε-tert-butoxy group.

- Applications : Provides moderate steric hindrance for conformational control in peptide design .

(c) (2S)-2-(Fmoc-amino)-6-heptenoic acid

Derivatives with Alternative Protecting Groups

(a) (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS: 99532-86-2)

- Molecular Weight : 296.79 g/mol

- Key Difference : Replaces Fmoc with a tert-butoxycarbonyl (Boc) group and includes a methyl ester.

- Applications : Boc protection allows acid-mediated deprotection, while the ester group enables selective hydrolysis .

(b) {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (CAS: 166108-71-0)

Reactivity and Functional Group Comparisons

(a) Methyl (S)-2-((Fmoc)amino)-6-isocyanohexanoate (Compound 118)

- Key Difference: Substitutes tert-butoxy with an isocyano group.

- Applications : Utilized in bioorthogonal isonitrile–chlorooxime ligation for peptide cyclization or protein labeling .

(b) (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid

Comparative Data Table

Biological Activity

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. This article aims to provide a comprehensive overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial in peptide chemistry. The compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 281.37 g/mol

This structure allows for the protection of the amino group during peptide synthesis, facilitating the formation of complex peptide chains without undesired side reactions .

1. Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. Its Fmoc group allows for easy deprotection under mild basic conditions, making it ideal for constructing peptides with various sequences. This property is particularly valuable in creating therapeutic peptides that can target specific biological pathways .

2. Drug Development

The compound contributes significantly to drug design by enhancing the stability and bioavailability of peptide-based drugs. By modifying peptide structures with this amino acid, researchers can improve pharmacokinetic properties, which is essential for developing effective therapeutic agents .

3. Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in creating targeted therapies, particularly in cancer treatment and vaccine development .

4. Neuroscience Research

This compound is also valuable in studying neuropeptides, contributing to the understanding of brain functions and potential treatments for neurological disorders. Its role in synthesizing neuropeptides aids researchers in exploring their effects on neuronal signaling and behavior .

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound:

Q & A

Basic Questions

Q. How is the stereochemical integrity of (S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid confirmed during synthesis?

- Methodological Answer : Chiral HPLC is the gold standard for verifying enantiomeric purity. Polarimetry can supplement this by measuring optical rotation, comparing results to literature values. X-ray crystallography provides definitive structural confirmation if crystalline derivatives are available. Cross-reference InChI and IUPAC data (e.g., InChI=1S/C22H25NO5) to validate structural assignments .

Q. What analytical techniques are recommended for assessing purity and structural fidelity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 265–280 nm for Fmoc absorption).

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., CHNO, MW 468.54 g/mol) .

Q. What are optimal storage conditions to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-protected containers. For short-term use (≤1 week), room temperature in desiccated environments is acceptable. Monitor for tert-butoxy group hydrolysis via periodic HPLC analysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) with this amino acid?

- Methodological Answer :

- Activation : Pre-activate with HBTU/HOBt or COMU in DMF for 5–10 minutes.

- Coupling Monitoring : Use the Kaiser test to detect free amines; repeat couplings if residual amines persist.

- Solubility Enhancement : Add 1–5% DMSO to DMF to improve solubility of bulky tert-butoxy side chains .

Q. How to mitigate premature Fmoc deprotection during prolonged synthesis steps?

- Methodological Answer :

- Deprotection Protocol : Use 20% piperidine in DMF for ≤5 minutes per cycle. For acid-sensitive sequences, replace with 2% DBU in DMF.

- Side Reaction Monitoring : Track tert-butoxy cleavage via LC-MS; if detected, reduce piperidine exposure time .

Q. What strategies address racemization during peptide elongation with this residue?

- Methodological Answer :

- Temperature Control : Perform couplings at 0–4°C to minimize racemization.

- Additives : Include 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress base-induced epimerization.

- Kinetic Analysis : Use circular dichroism (CD) to monitor chiral integrity post-incorporation .

Q. How to resolve solubility challenges in organic solvents during peptide elongation?

- Methodological Answer :

- Solvent Blends : Use DMF:DMSO (9:1 v/v) or DCM:DMF (1:1) mixtures.

- Linker Modifications : Introduce PEG-based spacers (e.g., Fmoc-8-amino-3,6-dioxaoctanoic acid) to improve solubility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on tert-butoxy group stability under basic conditions?

- Methodological Answer :

- Contextual Evaluation : Differences in solvent systems (e.g., DMF vs. NMP) and base concentrations (e.g., piperidine vs. morpholine) influence stability.

- Empirical Validation : Perform accelerated stability tests (e.g., 40°C for 24 hours) in your specific reaction conditions. Use -NMR (if fluorinated analogs are available) to track tert-butoxy hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.